[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Overview
Description
6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fusion of furyl, phenyl, isoxazolo, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazolo[5,4-b]pyridine structure, followed by the introduction of the furyl and phenyl groups through various coupling reactions. The final step involves the attachment of the morpholino group to the methanone moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Oxidation : The compound can undergo oxidation reactions, particularly at the furyl and phenyl groups, leading to the formation of various oxidized derivatives. Reduction : Reduction reactions can target the isoxazolo and pyridinyl rings, potentially altering the electronic properties of the compound. Substitution : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the morpholino and methanone sites.
Common Reagents and Conditions:- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry : The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases. Industry : The compound’s unique properties make it suitable for use in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds:
- Mono-Methyl Phthalate : A simpler compound used in various industrial applications .
- Trimethoxyphenylsilane : Another compound with applications in sol-gel processing and material science .
- Bis(2-ethylhexyl) terephthalate : A non-phthalate plasticizer used in PVC plastics .
Uniqueness: What sets 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE apart from these similar compounds is its complex structure, which provides a higher degree of specificity and versatility in its applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-21(24-8-11-26-12-9-24)15-13-16(17-7-4-10-27-17)22-20-18(15)19(23-28-20)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFCZVKMPSYUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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